molecular formula C7H14FNO2 B13636659 Methyl 2-amino-6-fluorohexanoate

Methyl 2-amino-6-fluorohexanoate

Cat. No.: B13636659
M. Wt: 163.19 g/mol
InChI Key: IBVOHMHALRSVKB-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-fluorohexanoate is an organic compound with the molecular formula C7H14FNO2 It is a derivative of hexanoic acid, where the hydrogen atom at the second position is replaced by an amino group, and the sixth position is substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-fluorohexanoate typically involves the following steps:

    Starting Material: The process begins with hexanoic acid as the starting material.

    Fluorination: The sixth position of hexanoic acid is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Amination: The second position is then aminated using a suitable amination reagent like ammonia or an amine under catalytic conditions.

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Fluorination: Using industrial fluorinating agents in large reactors.

    Continuous Amination: Employing continuous flow reactors for efficient amination.

    Large-Scale Esterification: Utilizing industrial esterification units to produce the final ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluorohexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Azido or thiol-substituted products.

Scientific Research Applications

Methyl 2-amino-6-fluorohexanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-fluorohexanoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may interfere with metabolic pathways involving amino acids and fatty acids, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-6-chlorohexanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-amino-6-bromohexanoate: Contains a bromine atom in place of fluorine.

    Methyl 2-amino-6-iodohexanoate: Iodine atom substitution.

Uniqueness

Methyl 2-amino-6-fluorohexanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its chloro, bromo, and iodo counterparts. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

methyl 2-amino-6-fluorohexanoate

InChI

InChI=1S/C7H14FNO2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,9H2,1H3

InChI Key

IBVOHMHALRSVKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCF)N

Origin of Product

United States

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